molecular formula C19H20N2O3S2 B2874068 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-71-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2874068
CAS No.: 941868-71-9
M. Wt: 388.5
InChI Key: KSIMNOOGQWCRRR-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific compound you mentioned seems to have additional functional groups, including a thiazole ring and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide portion of the molecule would contribute to its planarity, while the thiazole ring could potentially introduce some degree of non-planarity .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might be susceptible to hydrolysis under acidic or basic conditions . The presence of the thiazole ring and sulfonyl group could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make it more polar and increase its solubility in polar solvents .

Scientific Research Applications

Benzothiazole and Antitumor Activity

Benzothiazole derivatives have been extensively studied for their antitumor properties. The structural backbone of benzothiazole is foundational in creating compounds with significant biological activities, including antitumor effects. Research into imidazole derivatives, including those related to benzothiazole, outlines their potential in antitumor drug development. These compounds, through diverse biological mechanisms, show promise in the search for new antitumor drugs (M. Iradyan et al., 2009).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of intense research focus. Their activities span antimicrobial, analgesic, anti-inflammatory, and antiviral properties, among others. The structure of benzothiazole has been integral to the development of potent drugs across various therapeutic categories, highlighting its importance in medicinal chemistry (Sumit et al., 2020).

Benzothiazole in Amyloid Imaging for Alzheimer's Disease

Amyloid imaging, crucial in diagnosing Alzheimer's disease, benefits from compounds derived from benzothiazole. Derivatives like PIB (Pittsburgh compound-B) bind to amyloid plaques in the brain, enabling their detection via PET scans. This application underscores the role of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).

Benzothiazole-Based Anticancer Research

The anticancer potential of benzothiazole derivatives is a significant area of research, with various derivatives undergoing investigation for their efficacy against different cancer cell lines. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective anticancer drugs. Benzothiazole derivatives have demonstrated mechanisms such as tyrosine kinase inhibition and induction of apoptosis, making them promising candidates for cancer therapy (Nandini Pathak et al., 2019).

Recent Advances in Benzothiazole Therapeutics

The exploration of benzothiazole for therapeutic use has seen significant advancements, with a focus on developing new derivatives with enhanced pharmacological profiles. The adaptability of the benzothiazole scaffold allows for the synthesis of compounds targeting a wide range of diseases, further solidifying its role in drug discovery and development (C. S. W. Law & K. Y. Yeong, 2022).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Benzamides can have a wide range of biological activities, depending on their specific structure and the presence of other functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it has potential therapeutic activity, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-16-9-12(3)13(4)10-17(16)25-19/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIMNOOGQWCRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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